Abnormal Cannabivarin

Description

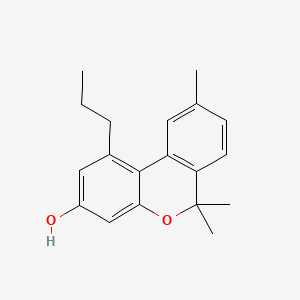

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22O2 |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

6,6,9-trimethyl-1-propylbenzo[c]chromen-3-ol |

InChI |

InChI=1S/C19H22O2/c1-5-6-13-10-14(20)11-17-18(13)15-9-12(2)7-8-16(15)19(3,4)21-17/h7-11,20H,5-6H2,1-4H3 |

InChI Key |

QTHCBDXZTPLMDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C2C(=CC(=C1)O)OC(C3=C2C=C(C=C3)C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Abnormal Cannabivarin and Analogues

General Synthetic Routes for Cannabinoid Core Structures

The foundation of cannabinoid synthesis often relies on established organic chemistry reactions to construct the characteristic multi-ring system.

A primary method for synthesizing the core of many cannabinoids is the Friedel-Crafts alkylation of a resorcinol (B1680541), such as olivetol (B132274) or its analogues, with a terpene derivative. nih.govunimi.it This reaction, while efficient, often faces significant challenges with regioselectivity, meaning it can produce a mixture of "normal" and "abnormal" isomers. nih.govchemrxiv.org The "normal" isomer has the terpene substituent para (opposite) to the alkyl chain on the resorcinol ring, while the "abnormal" isomer has it in the ortho (adjacent) position. thieme-connect.com

The choice of catalyst and reaction conditions plays a critical role in influencing the ratio of these isomers. For instance, using Lewis acids like boron trifluoride etherate (BF₃•OEt₂) on alumina (B75360) can yield a mix of normal and abnormal products. nih.govchemrxiv.org Similarly, Brønsted acids such as para-toluenesulfonic acid (p-TsOH) and methanesulfonic acid (MsOH) are also employed, but can lead to unwanted side reactions like cycloetherification. nih.govchemrxiv.org The inherent difficulty in controlling the precise point of attachment on the resorcinol ring remains a key hurdle in these synthetic approaches. unimi.it

The formation of regioisomers is a direct consequence of the reaction mechanism involving intermediates derived from precursors like olivetol and an allylic alcohol such as p-mentha-2,8-dien-1-ol. nih.govcaymanchem.com In an acid-catalyzed reaction, the allylic alcohol generates a carbocation. This electrophile then attacks the electron-rich resorcinol ring (olivetol). The two primary sites of attack are the carbon atoms ortho and para to the hydroxyl groups and the alkyl chain, leading to the formation of both abnormal and normal cannabinoid skeletons, respectively. unimi.itthieme-connect.com

Researchers have found that the ratio of these isomers can be influenced by kinetic versus thermodynamic control. nih.govchemrxiv.orgthieme-connect.com Initially, the reaction may favor the formation of the kinetically preferred product, which can then rearrange to the more thermodynamically stable isomer over time. thieme-connect.com For example, in the synthesis of 8,9-dihydrocannabidiol (B10830663) (H₂CBD) isomers, a nearly 1:1 ratio of normal to abnormal derivatives was observed initially, which shifted towards the normal isomer with a longer reaction time. nih.govchemrxiv.org To circumvent these regioselectivity issues, chemists have developed strategies using "blocking groups" on the olivetol derivative to prevent the formation of the undesired abnormal product, though this adds extra steps to the synthesis. nih.govchemrxiv.org

Specific Chemical Synthesis of Abnormal Cannabivarin (B162201)

Abnormal cannabivarin is often a byproduct of synthetic routes aimed at producing cannabivarin or other related cannabinoids.

The synthesis of abn-CBV is often discussed in the context of the established synthesis of Δ⁸-tetrahydrocannabinol (Δ⁸-THC). caymanchem.combertin-bioreagent.comglpbio.com The synthesis of Δ⁸-THC can be achieved through the acid-catalyzed cyclization of cannabidiol (B1668261) (CBD). rsc.orgnih.gov This process involves the intramolecular reaction of one of the phenolic hydroxyl groups with a double bond in the terpene moiety. rsc.org The conditions for this cyclization, particularly the acidity and temperature, determine the final product, with more forceful conditions favoring the formation of the thermodynamically more stable Δ⁸-THC over Δ⁹-THC. rsc.org

Similarly, the synthesis of abn-CBV can be seen as an analogous process where the starting materials are divarinol and a terpene, leading to the formation of abn-CBDV, which can then potentially be cyclized. The production of abn-CBV as a regioisomer in CBV synthesis mirrors the formation of Δ⁸-THC from CBD, where controlling the reaction conditions is key to influencing the product distribution. bertin-bioreagent.comrsc.org The conversion of CBD to Δ⁸-THC is a well-known transformation, and the principles governing this reaction provide a framework for understanding the formation of other cannabinoid isomers, including abn-CBV. nih.govacs.org

Controlled Synthesis of Abnormal Cannabinoid Derivatives

Recent research has focused on developing methods to selectively synthesize abnormal cannabinoid derivatives, which are of interest for their unique pharmacological properties. thieme-connect.com One strategy involves manipulating reaction times to favor the kinetically preferred abnormal isomer. thieme-connect.com For instance, by stopping a Friedel-Crafts alkylation reaction after a short period (e.g., one hour), the abnormal cannabinoid can be the predominant product. thieme-connect.com Extending the reaction time allows for equilibration to the more thermodynamically stable normal isomer. thieme-connect.com

This control over kinetic versus thermodynamic outcomes has been demonstrated in the synthesis of "neocannabinoids" like 8,9-dihydrocannabidiol (H₂CBD) derivatives. nih.govchemrxiv.org Researchers have shown that by carefully selecting the catalyst (e.g., MsOH) and reaction time, they can isolate either the normal or the abnormal H₂CBD isomer in good yield. nih.govchemrxiv.org These findings open up pathways for the targeted synthesis of a variety of novel abnormal cannabinoid derivatives, allowing for further exploration of their chemical and biological properties. nih.govchemrxiv.orgresearchgate.net

Strategies for Neocannabinoid Generation

The generation of this compound and related neocannabinoids primarily relies on the acid-catalyzed Friedel-Crafts alkylation of a resorcinol with a suitable allylic alcohol. In the case of abn-CBV, the key precursors are divarinol (5-propylresorcinol) and a corresponding terpene partner. The core challenge and, simultaneously, the opportunity in synthesizing abn-CBV lies in controlling the regioselectivity of this reaction.

Kinetic vs. Thermodynamic Control in Friedel-Crafts Alkylation:

The formation of normal versus abnormal cannabinoids is a classic example of kinetic versus thermodynamic control in a chemical reaction. The reaction between a resorcinol and an allylic alcohol can result in two primary regioisomers: the "normal" isomer where the terpene moiety is para to the alkyl chain of the resorcinol, and the "abnormal" isomer where it is in the ortho position.

Kinetic Product: The abnormal isomer is generally the kinetically favored product, meaning it is formed faster. This is often attributed to the initial, more rapid attack at the more accessible ortho position of the resorcinol.

Thermodynamic Product: The normal isomer is typically the more thermodynamically stable product. Given sufficient time and appropriate reaction conditions (e.g., higher temperatures), the initially formed abnormal isomer can undergo a retro-Friedel-Crafts reaction, dissociating back to the starting materials, which can then recombine to form the more stable normal isomer.

A study by Millimaci et al. on the synthesis of 8,9-dihydrocannabidiol (H₂CBD), a related neocannabinoid, provides valuable insights into this dynamic. Their research demonstrated that by carefully selecting the catalyst and controlling the reaction time, the synthesis could be directed towards either the kinetic (abnormal) or thermodynamic (normal) product. For instance, using methanesulfonic acid (MsOH) as a catalyst, they observed that shorter reaction times favored the formation of the abnormal H₂CBD isomer, while longer reaction times led to a higher yield of the normal H₂CBD isomer.

Illustrative Data on Neocannabinoid Synthesis (H₂CBD Analogue):

The following table, adapted from studies on H₂CBD, illustrates the principle of kinetic versus thermodynamic control in neocannabinoid synthesis. While this data is not specific to abn-CBV, it demonstrates the general strategy for selectively generating abnormal cannabinoids.

| Entry | Catalyst (equiv.) | Time (h) | Ratio (Normal:Abnormal) | Isolated Yield (Normal) | Isolated Yield (Abnormal) |

| 1 | MsOH (0.1) | 1 | 1:1 | - | 41% |

| 2 | MsOH (0.1) | 24 | >20:1 | 81% | - |

Data adapted from Millimaci, A. M., et al. (2023). Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. ChemRxiv. This data pertains to the synthesis of H₂CBD and its abnormal isomer.

This demonstrates that by quenching the reaction at an early stage (1 hour), the kinetically favored abnormal product can be isolated in a significant yield. Conversely, allowing the reaction to proceed for an extended period (24 hours) allows for equilibration to the more stable normal product.

Catalyst and Solvent Effects:

The choice of catalyst and solvent system is also crucial in influencing the regioselectivity of the Friedel-Crafts alkylation. Lewis acids such as boron trifluoride etherate (BF₃•OEt₂) on alumina have been used to promote the synthesis of cannabidiol (CBD), which also results in the formation of the abnormal CBD isomer as a byproduct. Brønsted acids like MsOH and p-toluenesulfonic acid (p-TSA) are also commonly employed. The solvent can impact the reaction by influencing the stability of the intermediates and transition states. For example, in the synthesis of H₂CBD, solvents like chloroform (B151607) and benzene (B151609) have been investigated.

Chemical Modification and Derivatization Approaches

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications to create a library of novel analogues. These derivatization strategies can be employed to explore structure-activity relationships and potentially modulate the compound's properties. General approaches for cannabinoid derivatization can be applied to abn-CBV.

Modification of the Resorcinol Moiety:

The phenolic hydroxyl groups and the aromatic ring of the resorcinol core are common targets for derivatization.

Alkylation and Acylation of Phenolic Hydroxyls: The hydroxyl groups can be converted to ethers or esters. For example, methylation of the phenolic hydroxyls can be achieved using reagents like dimethyl sulfate. This modification can influence the compound's polarity and hydrogen-bonding capabilities.

Modification of the Aromatic Ring: The aromatic ring itself can be functionalized. For instance, electrophilic aromatic substitution reactions could introduce various substituents. A study on CBD derivatization involved the introduction of a formyl group onto the resorcinol ring, which was then used as a handle for further condensation reactions.

Modification of the Propyl Side Chain:

The C3-propyl chain of abn-CBV is another site for modification. While less common than modifications to the pentyl chain in other cannabinoids, strategies could include:

Chain Extension or Shortening: Synthetic strategies starting from different alkylresorcinols could be employed to generate abn-CBV analogues with varying alkyl chain lengths.

Introduction of Functional Groups: The alkyl chain could potentially be functionalized, although this would likely require more complex multi-step synthetic routes.

Modification of the Terpene Moiety:

The terpene portion of the molecule also offers opportunities for derivatization.

Hydrogenation: The double bonds within the terpene ring system can be hydrogenated. For example, catalytic hydrogenation of CBD yields hydrogenated derivatives like H₂CBD and H₄CBD. A similar approach could be applied to abn-CBV to produce its saturated analogues.

Isomerization: The position of the double bonds can be altered under different reaction conditions, leading to various isomers.

Illustrative Derivatization Strategies for Cannabinoid Scaffolds:

The table below summarizes general derivatization approaches that could be applied to this compound.

| Target Site | Modification | Potential Reagents/Conditions | Resulting Analogue Type |

| Phenolic -OH | Methylation | Dimethyl sulfate, K₂CO₃ | Methoxy-abn-CBV |

| Phenolic -OH | Acetylation | Acetic anhydride, pyridine | Acetoxy-abn-CBV |

| Aromatic Ring | Formylation | Vilsmeier-Haack reaction | Formyl-abn-CBV |

| Terpene Moiety | Hydrogenation | H₂, Pd/C | Dihydro-abn-CBV |

These chemical modification and derivatization approaches provide a versatile toolkit for synthetic chemists to generate a diverse range of this compound analogues, enabling the exploration of this unique area of cannabinoid chemical space.

Biosynthetic Considerations of Abnormal Cannabinoids

Putative Biosynthetic Origins of "Unusual" Phytocannabinoids

The biosynthesis of the more than 160 known phytocannabinoids is a complex process involving the convergence of two major metabolic pathways. nih.gov While the routes to major cannabinoids like Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) and Cannabidiol (B1668261) (CBD) are well-understood, the origins of many minor and unusual cannabinoids remain a subject of investigation. nih.govresearchgate.net Their formation is thought to arise from variations in precursor molecules, enzymatic promiscuity, and subsequent chemical modifications. nih.gov

The foundation of the cannabinoid structure is a phenolic ring system derived from the polyketide pathway. bsmiab.orgnih.gov This process begins with a starter molecule, typically hexanoyl-CoA, which is extended by three molecules of malonyl-CoA. mdpi.comoup.com This reaction is catalyzed by a type III polyketide synthase (PKS) known as Olivetol (B132274) Synthase (OLS). mdpi.comoup.com However, OLS alone does not produce the final precursor; it requires a partner enzyme, Olivetolic Acid Cyclase (OAC), which catalyzes a C2-to-C7 aldol (B89426) condensation to form the key intermediate, Olivetolic Acid (OA). mdpi.comnih.govpnas.org This two-enzyme system is crucial for creating the resorcinolic acid core that defines the cannabinoid family. pnas.org Variations in the fatty acid starter unit (e.g., using different length acyl-CoAs) can lead to the production of different cannabinoid homologs, such as the varinoids (propyl side chain) and phorols (heptyl side chain), demonstrating the pathway's inherent flexibility. nih.govnih.gov

Table 1: Key Enzymes and Components of the Polyketide Pathway for Cannabinoid Precursors

| Component | Type | Role in Pathway |

| Hexanoyl-CoA | Starter Molecule | Provides the alkyl side chain for pentyl cannabinoids. |

| Malonyl-CoA | Extender Unit | Three units are condensed to build the polyketide chain. |

| Olivetol Synthase (OLS) | Type III Polyketide Synthase | Catalyzes the sequential condensation of hexanoyl-CoA and malonyl-CoA. oup.com |

| Olivetolic Acid Cyclase (OAC) | Polyketide Cyclase | Works with OLS to cyclize the tetraketide intermediate into Olivetolic Acid (OA), preserving the carboxyl group. mdpi.comnih.govpnas.org |

| Olivetolic Acid (OA) | Product/Precursor | The polyketide core of major cannabinoids, which is then prenylated in the next stage of biosynthesis. bsmiab.orgfrontiersin.org |

Concurrently, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids, synthesizes isoprenoid units. bsmiab.org This pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are combined to form geranyl pyrophosphate (GPP), a ten-carbon monoterpene precursor. nih.gov

The crucial link between the polyketide and isoprenoid pathways is forged by an aromatic prenyltransferase. mdpi.comnih.gov This enzyme, specifically Geranylpyrophosphate:Olivetolate Geranyltransferase (GOT, also identified as CsPT4), catalyzes the C-prenylation of Olivetolic Acid with GPP. jst.go.jpacs.org This Friedel-Crafts alkylation results in the formation of Cannabigerolic Acid (CBGA), the central precursor to the vast majority of cannabinoids. mdpi.comnih.govfrontiersin.org The substrate flexibility of some prenyltransferases is a key area of research, as enzymes that can accept different phenolic acids or prenyl donors could be a source of cannabinoid diversity. jst.go.jp

CBGA serves as the branch-point intermediate from which the major cannabinoid classes are derived. mdpi.comfrontiersin.org This diversification is achieved through the action of different FAD-dependent oxidocyclase enzymes that perform stereoselective cyclizations of CBGA's geranyl moiety. oup.combiorxiv.org These include:

Δ⁹-Tetrahydrocannabinolic Acid Synthase (THCAS) , which forms the characteristic double-ring structure of THCA. ddtjournal.com

Cannabidiolic Acid Synthase (CBDAS) , which creates the bicyclic structure of CBDA. nih.gov

Cannabichromenic Acid Synthase (CBCAS) , which produces CBCA. bsmiab.org

The formation of "abnormal" cannabinoids could potentially arise from variations in these enzymatic reactions. Beyond this, non-enzymatic processes play a significant role in modifying cannabinoids. publish.csiro.au In living plants, cannabinoids exist predominantly in their acidic forms (e.g., THCA, CBDA). canada.ca Exposure to heat, light, or certain alkaline conditions causes non-enzymatic decarboxylation, converting them into their neutral, more widely known forms (e.g., THC, CBD). canada.caresearchgate.netpublish.csiro.au Furthermore, oxidation can transform THC into Cannabinol (CBN), and other thermal or photochemical rearrangements can alter terpenoid profiles, suggesting that non-enzymatic chemical transformations could also contribute to the formation of unusual cannabinoid structures post-biosynthesis. publish.csiro.aupublish.csiro.aunih.gov

Formation of Regioisomers and Stereoisomers in Biological Systems

The existence of regioisomers like Abnormal Cannabivarin (B162201), which has the same molecular formula as Cannabivarin (C₁₉H₂₂O₂) but a different structural arrangement, highlights the potential for biosynthetic pathways to produce constitutional isomers. caymanchem.com Stereoisomers, which have the same connectivity but different spatial arrangements, are also present, such as the cis- and trans-isomers of Δ⁹-THC. acs.orgfrontiersin.org

Non-enzymatic rearrangements are a plausible source of cannabinoid diversity, including the formation of isomers that are rare or absent in fresh plant material. It is well-documented that CBD can be chemically converted to THC under acidic conditions, demonstrating the potential for intramolecular cyclization and rearrangement. nih.govrsc.org Similarly, Δ⁹-THC can isomerize to the more stable Δ⁸-THC. publish.csiro.au It is hypothesized that similar acid- or oxidatively-promoted shifts could lead to the formation of unusual ring structures or side-chain positions, potentially giving rise to "abnormal" cannabinoid skeletons. nih.govrsc.org For instance, the isolation of Δ⁹-cis-THC has been noted particularly in cannabis samples with high CBD content, leading to speculation about its potential origin from CBD through such rearrangements. frontiersin.org

The field of synthetic biology offers a powerful tool for both producing rare cannabinoids and exploring the limits of the biosynthetic pathways. researchgate.netnih.gov Scientists have successfully engineered microorganisms like yeast (Saccharomyces cerevisiae) and plants like tobacco (Nicotiana benthamiana) to produce cannabinoids from simple sugars or supplemented precursors. mdpi.comtu-darmstadt.deoup.com These heterologous production systems allow for the mixing and matching of enzymes from different sources and the manipulation of precursor availability. mdpi.commdpi.com

By expressing cannabinoid pathway genes in these hosts, researchers can drive the synthesis toward specific, often rare, products. tu-darmstadt.demdpi.com For example, engineering yeast to accumulate different fatty acid starter units can lead to the production of non-natural cannabinoid homologs. nih.gov Furthermore, the use of promiscuous enzymes, such as certain bacterial prenyltransferases (e.g., NphB), can generate novel cannabinoid-like molecules by attaching prenyl groups to various phenolic cores. mdpi.comacs.org This work not only provides a scalable production platform for rare compounds but also serves as a functional assay to test hypotheses about how unusual structures, potentially including regioisomers like Abnormal Cannabivarin, could be formed. oup.com

Impact of Plant Cultivar and Environmental Factors on Cannabinoid Profile

The chemical composition of a Cannabis sativa plant is not static; it is the result of a complex interplay between the plant's genetic makeup (cultivar) and the environmental conditions in which it is grown. mdpi.com These factors dictate the type and quantity of cannabinoids produced, including varin-type compounds that are the precursors to cannabivarin.

The genetic profile of a cannabis cultivar is the primary driver of its potential cannabinoid profile. floraflex.comwellford.com Gene variants determine the expression and efficiency of key enzymes in the cannabinoid biosynthetic pathway, such as the synthases that convert CBGA or CBGVA into other cannabinoids. floraflex.comnih.gov This genetic control is why some cultivars are dominant in THC, others in CBD, and some produce notable quantities of minor cannabinoids like THCV and CBDV. recovered.orgresearchgate.netnih.gov Research has shown that cannabinoid composition has a strong heritable component, making it a key target for selective breeding programs. mdpi.com

The table below illustrates the variation in cannabinoid content across different cannabis cultivars, highlighting that the production of specific cannabinoids is highly dependent on the plant's genetic lineage.

Table 1: Example Cannabinoid Variation Among Cannabis sativa Cultivars This table contains illustrative data based on findings from multiple studies and is not representative of all possible profiles.

| Cultivar | Primary Cannabinoid Type | THC Content (mg/g) | CBD Content (mg/g) | THCV Content (mg/g) | CBDV Content (mg/g) |

|---|---|---|---|---|---|

| High-THC Variety | Type I (THC-dominant) | 150-250 | <10 | 1-5 | <1 |

| High-CBD Variety (Hemp) | Type III (CBD-dominant) | <3 | 50-150 | <1 | 1-10 |

| Balanced Variety | Type II (Mixed THC/CBD) | 50-100 | 50-100 | <2 | <2 |

| THCV-Rich Variety | THCV-dominant | 50-100 | <10 | 30-80 | <1 |

Environmental factors further modulate the genetic potential of a cultivar. cdnsciencepub.comnih.gov Abiotic stressors can significantly alter the production and accumulation of secondary metabolites, including cannabinoids. nih.gov Key environmental variables include:

Light : Both the intensity and spectral quality of light can influence cannabinoid production. Studies have shown that specific wavelengths, including UV-A radiation, may increase the concentration of certain cannabinoids like THCV. frontiersin.org

Temperature : Temperature stress, both high and low, can trigger changes in the enzymatic activity related to cannabinoid biosynthesis. jppres.comhst-j.org For example, some studies report an increase in CBD and CBN content under higher temperatures. hst-j.org

Water Availability : Drought or water stress is another factor known to induce changes in the secondary metabolite profile of cannabis plants. nih.gov

The table below summarizes research findings on how specific environmental factors can influence cannabinoid levels.

Table 2: Influence of Environmental Factors on Cannabinoid Content

| Environmental Factor | Observed Impact on Cannabinoid Profile | Reference Finding |

|---|---|---|

| Light Spectrum (e.g., UV-A) | Increased levels of CBD, CBG, THC, and THCV compared to standard high-pressure sodium lamps. | A study noted that low percentages of UV-A radiation from LED arrays induced an increase in several cannabinoids. frontiersin.org |

| Temperature Stress (High) | Reported to cause a slight decrease in THCA and CBDA, but a consistent increase in CBD and CBN across several cultivars. | Exposure to 45°C led to varied but significant changes in cannabinoid levels in industrial hemp. hst-j.org |

| Nutrient Stress (Phosphorus) | Higher phosphorus supply increased biomass but decreased the concentration of THCA and CBDA in inflorescences. | P supply above certain levels reduced cannabinoid concentrations by up to 25% due to a yield dilution effect. nih.gov |

| Salinity Stress | Higher salinity levels in irrigation led to increased CBD predominance in hemp plants. | A study found that saline irrigation significantly affects biomass yield and phytocannabinoid composition. nih.gov |

Pharmacological Characterization and Molecular Mechanisms of Action

Molecular Targets and Receptor Interaction Profiles

Early structure-activity relationship (SAR) studies of cannabinoids established the critical importance of the substitution pattern on the aromatic ring for activity at the canonical cannabinoid receptors, CB1 and CB2. These studies demonstrated that the specific positioning of the phenolic hydroxyl group at C1 and the alkyl side chain at C3 is a fundamental requirement for receptor binding and activation. govinfo.gov

The defining feature of abnormal cannabinoids, including Abnormal Cannabivarin (B162201), is the interchange of these groups. This transposition of the hydroxyl and alkyl groups on the aromatic ring results in a significant loss of potency and is generally associated with inactivity at both CB1 and CB2 receptors. govinfo.gov While direct binding data for Abnormal Cannabivarin is not extensively documented, the established principles of cannabinoid SAR strongly indicate a lack of significant affinity for these classical receptors. This contrasts with varinoids that retain the classical scaffold, such as Δ⁹-tetrahydrocannabivarin (Δ⁹-THCV), which acts as a CB1 and CB2 receptor antagonist at low doses. ucl.ac.beresearchgate.net

Table 1: Comparative Receptor Affinities of Selected Cannabinoids at CB1 and CB2 Receptors

| Compound | Receptor | Affinity (Ki) | Activity |

|---|---|---|---|

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | CB1 | 40.7 nM ucl.ac.be | Partial Agonist nih.gov |

| CB2 | 36.4 nM ucl.ac.be | Partial Agonist nih.gov | |

| Δ⁹-Tetrahydrocannabivarin (Δ⁹-THCV) | CB1 | 75.4 nM ucl.ac.be | Antagonist/Weak Agonist researchgate.net |

| CB2 | 62.8 nM ucl.ac.be | Antagonist ucl.ac.be | |

| Abnormal Cannabinoids (General) | CB1 / CB2 | N/A | Reported as inactive govinfo.gov |

With diminished activity at classical cannabinoid receptors, the pharmacological effects of abnormal cannabinoids are primarily mediated through other signaling systems. The orphan G protein-coupled receptor GPR18 has emerged as a key molecular target. researchgate.netfrontiersin.org GPR18 is often referred to as the putative "abnormal cannabidiol (B1668261) receptor" because it is activated by Abnormal Cannabidiol (abn-CBD), the pentyl homolog of this compound. researchgate.netfrontiersin.organnualreviews.org Endogenous lipids, such as N-arachidonoyl glycine (B1666218) (NAGly), also activate GPR18, implicating this receptor in cellular migration and signaling in microglia. researchgate.net Given that abn-CBD is a known agonist, it is highly probable that this compound also interacts with and activates GPR18.

GPR55 is another orphan GPCR identified as a non-CB1/CB2 cannabinoid receptor. researchgate.netfrontiersin.org It is activated by a variety of cannabinoid compounds and is involved in modulating cancer cell proliferation, inflammation, and pain. researchgate.net While the interaction profile of this compound at GPR55 is not specifically defined, the receptor's known promiscuity with other cannabinoids suggests it as a potential, albeit likely secondary, target. frontiersin.orgfrontiersin.org

Table 2: Interaction of Cannabinoids with Atypical GPCRs

| Compound | Receptor | Observed Effect |

|---|---|---|

| Abnormal Cannabidiol (abn-CBD) | GPR18 | Agonist activity frontiersin.organnualreviews.org |

| N-arachidonoyl glycine (NAGly) | GPR18 | Agonist activity researchgate.net |

| Anandamide (B1667382) (AEA) | GPR55 | Agonist activity (inhibits cancer cell survival) frontiersin.org |

Structure-Activity Relationships (SAR)

The biological activity of any cannabinoid is intrinsically linked to its chemical structure. For this compound, two key structural features dictate its interactions with molecular targets: the length of its alkyl side chain and the unique positioning of its aromatic substituents.

The length of the C3 alkyl side chain is a critical determinant of a cannabinoid's affinity and efficacy at CB1 and CB2 receptors. ucl.ac.be Extensive SAR studies on classical cannabinoids have shown that a pentyl (five-carbon) chain, as found in Δ⁹-THC, is optimal for potent agonist activity. caymanchem.com Shortening this chain to a propyl (three-carbon) group, as in Δ⁹-THCV, significantly reduces binding affinity and can switch the pharmacological activity from agonism to antagonism. ucl.ac.becaymanchem.com For instance, the affinity of Δ⁹-THCV for the CB1 receptor is nearly half that of Δ⁹-THC. ucl.ac.be While this compound is largely inactive at these receptors, this principle of chain length influencing potency remains a cornerstone of cannabinoid chemistry. Any potential residual or off-target activity would be expected to be modulated by its propyl chain.

Table 3: Effect of Alkyl Chain Length on CB1 Receptor Affinity

| Compound | Alkyl Chain Length | CB1 Affinity (Ki) |

|---|---|---|

| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 5 Carbons (Pentyl) | 40.7 nM ucl.ac.be |

| Δ⁹-Tetrahydrocannabivarin (Δ⁹-THCV) | 3 Carbons (Propyl) | 75.4 nM ucl.ac.be |

The most significant SAR feature of this compound is its "abnormal" aromatic substitution pattern. In classical cannabinoids, the phenolic hydroxyl group at the C1 position is a vital hydrogen-bonding donor, which is crucial for anchoring the ligand within the binding pocket of the CB1 and CB2 receptors. govinfo.govnih.gov The regiomeric difference in abnormal cannabinoids—the transposition of this hydroxyl group with the alkyl side chain—fundamentally disrupts this interaction. govinfo.gov By moving the critical hydroxyl group away from its required position for classical receptor engagement, the compound loses its ability to bind effectively to CB1 and CB2, explaining its reported inactivity at these targets. govinfo.gov This structural alteration is the primary reason its pharmacology is redirected toward alternative targets like GPR18.

Intracellular Signaling Pathways and Molecular Events

The molecular actions of this compound (abn-CBV) are multifaceted, stemming from its engagement with specific cellular targets that initiate a cascade of intracellular events. Unlike classical cannabinoids that primarily interact with cannabinoid receptors CB1 and CB2, abn-CBV's effects are mediated through other G protein-coupled receptors (GPCRs), leading to the modulation of various downstream signaling pathways.

Modulation of G Protein-Coupled Receptor (GPCR) Signaling

This compound is characterized as an atypical cannabinoid due to its low affinity for the canonical CB1 and CB2 receptors. Instead, its pharmacological activity is primarily attributed to its interaction with orphan GPCRs, particularly GPR18 and GPR55.

Research has identified abn-CBV as an agonist for GPR18, a receptor that has been proposed as a candidate cannabinoid receptor. nih.govfrontiersin.orgnih.gov Studies using cell lines engineered to express GPR18 have demonstrated that abn-CBV can activate this receptor. nih.govnih.gov The compound N-arachidonoyl glycine (NAGly), a metabolite of the endocannabinoid anandamide, is the putative endogenous ligand for GPR18, and the receptor is also activated by Δ⁹-tetrahydrocannabinol (THC). frontiersin.orgnih.gov

In addition to GPR18, abn-CBV is also proposed to be an agonist at GPR55. guidetopharmacology.org GPR55 is another orphan GPCR that is activated by a variety of lipid ligands, including the endocannabinoid anandamide and its analog O-1602, which abn-CBV is structurally related to. nih.govnih.gov While some studies support abn-CBV's role as a GPR55 agonist, its pharmacology at this receptor can be complex, with some effects appearing to be GPR55-independent in certain biological systems, such as pancreatic islets. nih.gov This suggests that the designation of abn-CBV as a simple GPR55 agonist may require revision, or that its actions are highly context-dependent. nih.gov

Impact on Second Messenger Systems

The activation of GPR18 and GPR55 by this compound initiates distinct downstream signaling cascades, leading to the modulation of second messenger systems. These signaling pathways can be complex and exhibit "biased agonism," where a ligand can preferentially activate one pathway over another, which may explain some of the varied and occasionally conflicting results reported in the literature. nih.gov

GPR18-Mediated Signaling: Upon activation by abn-CBV, GPR18 has been shown to couple to multiple G-protein subtypes, including Gαi/o and Gαq. nih.govnih.gov

Calcium Mobilization : In HEK293 cells expressing GPR18, abn-CBV induces a concentration-dependent increase in intracellular calcium (Ca²⁺). nih.govnih.gov This effect can be blocked by inhibitors of both Gαq and Gαi/o proteins, indicating that GPR18 activation mobilizes calcium through multiple G-protein-dependent pathways. nih.govnih.gov

MAPK/ERK Pathway : Abn-CBV also stimulates the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov This phosphorylation is inhibited by pertussis toxin, a specific inhibitor of Gαi/o proteins, pointing to this G-protein family as a critical link between GPR18 and the ERK cascade. nih.govnih.gov

Cyclic AMP (cAMP) : The Gαi/o pathway is classically associated with the inhibition of adenylyl cyclase, which would lead to a decrease in intracellular cAMP levels. While the endogenous GPR18 agonist NAGly has been reported to inhibit cAMP production, some studies have been unable to replicate this effect, suggesting the signaling is highly dependent on the specific cellular context and assay used. nih.govpeerj.com

GPR55-Mediated Signaling: GPR55 activation triggers a diverse array of signaling pathways, often coupling to Gαq and Gα12/13 proteins. nih.govresearchgate.netd-nb.info

Calcium and RhoA Pathways : GPR55 signaling is strongly linked to the mobilization of intracellular Ca²⁺ and the activation of the small GTPase RhoA. guidetopharmacology.orgoup.com These pathways are crucial for regulating processes like cell proliferation and cytoskeletal remodeling. oup.com The signaling cascade can proceed through Gαq activation of phospholipase C (PLC) or through Gα13 activation of RhoA and its downstream effector, Rho-associated kinase (ROCK). d-nb.infocsic.es

MAPK/ERK Pathway : Similar to GPR18, GPR55 activation also leads to the phosphorylation of ERK1/2. researchgate.netoup.com This can be a convergence point for both the Gαq-PLC and Gα12/13-RhoA pathways. d-nb.info

Transcription Factor Activation : Downstream of these initial events, GPR55 activation can influence gene expression by modulating various transcription factors, including the nuclear factor of activated T-cells (NFAT), nuclear factor-kappaB (NF-κB), and cAMP response element-binding protein (CREB). nih.govresearchgate.net

Studies using the abn-CBV analog O-1602 have confirmed that GPR55 activation leads to increases in intracellular Ca²⁺ in pancreatic islet cells. kcl.ac.uk However, some research indicates that abn-CBV can also exert effects, such as promoting β-cell proliferation, through GPR55-independent mechanisms, highlighting the complexity of its molecular actions. nih.gov

Interactions with Other Neurotransmitter Systems (e.g., Dopamine (B1211576), Serotonin)

Direct experimental evidence detailing the specific interactions of this compound with the dopamine and serotonin (B10506) neurotransmitter systems is limited. Most research on cannabinoid-neurotransmitter interplay has focused on ligands that act on CB1 receptors, which are known to modulate the release of numerous neurotransmitters, including dopamine and serotonin. nih.govmdpi.commdpi.com Since abn-CBV has a low affinity for CB1 receptors, its influence on these systems is likely indirect, mediated through its primary targets, GPR55 and GPR18.

The potential for interaction is suggested by the anatomical distribution and function of these receptors in the central nervous system.

Dopamine System : GPR55 is expressed in several key regions of the brain's reward and motor systems, such as the nucleus accumbens, caudate nucleus, and putamen, which are densely innervated by dopaminergic neurons. mdpi.comwikipedia.org The endocannabinoid system is known to have a profound modulatory effect on dopamine transmission, and dysregulation of this interaction is implicated in various neurological and psychiatric conditions. nih.govmdpi.comnih.gov While cannabinoids acting on CB1 receptors can increase dopamine neuron firing and release, it is unknown if activation of GPR55 or GPR18 by abn-CBV in these regions produces similar or different effects. nih.govnih.gov

Serotonin System : The serotonin system is deeply involved in the regulation of mood and anxiety. jneurosci.org There is a well-established functional crosstalk between the endocannabinoid and serotonergic systems. plos.orgphysiology.org For instance, activation of serotonin 5-HT2A receptors can stimulate the release of endocannabinoids. plos.orgphysiology.org Furthermore, GPR55 activation in the medial orbital cortex has been shown to produce anxiolytic-like effects, a function heavily regulated by serotonin. d-nb.info A review has also pointed to a potential therapeutic role for the "abnormal cannabidiols system" in depression, a condition fundamentally linked to serotonergic dysfunction. nih.gov

While these findings suggest that abn-CBV has the potential to modulate dopaminergic and serotonergic pathways through its action on GPR18 and GPR55 in relevant brain circuits, further research is required to elucidate the direct molecular mechanisms and functional consequences of these interactions.

Analytical Chemistry Methodologies for Abnormal Cannabivarin

Extraction and Sample Preparation Techniques for Cannabinoid Analysis

The initial and most critical step in the analysis of minor cannabinoids like abn-CBV from any matrix (e.g., plant material, consumer products, or biological fluids) is the extraction and purification of the target analytes. The goal is to isolate cannabinoids from interfering substances such as lipids, waxes, and pigments, which can compromise the accuracy and longevity of analytical instruments. bu.edu The choice of extraction method depends on the sample matrix, the desired purity, and the scale of the operation.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly selective and effective technique used to clean up complex samples before chromatographic analysis. bu.edu It operates on the principle of affinity, where cannabinoids in a liquid sample pass through a solid sorbent material packed in a cartridge. The cannabinoids are retained on the sorbent while impurities are washed away. Subsequently, a different solvent is used to elute the purified cannabinoids for analysis.

For cannabinoid analysis, reversed-phase silica-based sorbents are commonly used. nih.gov Anion exchange sorbents have also been shown to be effective in reducing matrix interference, yielding cleaner extracts and improving selectivity and sensitivity. nih.gov SPE can be automated, which enhances sample throughput and reduces the potential for human error, making it suitable for high-throughput laboratories. aurorabiomed.com

Key Advantages of SPE for Cannabinoid Analysis:

High selectivity and recovery rates (often >90%). unitedchem.com

Reduces matrix effects, leading to cleaner chromatograms. nih.govunitedchem.com

Can be automated for high-throughput analysis. aurorabiomed.com

Versatile, with a wide range of available sorbents for method optimization.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation technique based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous solution and an organic solvent. bhsynergygroup.com For cannabinoid analysis, a sample is often homogenized in a polar solvent (like methanol (B129727) or ethanol) and then partitioned with a non-polar organic solvent (such as hexane or heptane). The lipophilic cannabinoids preferentially move into the organic phase, leaving more polar impurities behind in the aqueous phase. frontiersin.org

LLE is valued for its simplicity and cost-effectiveness. It is particularly useful for processing post-mortem blood samples and other complex biological matrices where SPE might be less practical. researchgate.net While effective, LLE can be more labor-intensive and may generate more solvent waste compared to SPE. pnrjournal.com Automated LLE systems are available and have been successfully validated for the analysis of cannabinoids in blood serum, improving reproducibility and reducing manual labor. nih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. cannabissciencetech.com When CO₂ is heated and pressurized above its critical point (31.2 °C and 1078 psi), it exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. cannabissciencetech.comsynergistictechassociates.com

SFE is considered a "green" technology due to the non-toxic and non-flammable nature of CO₂. cannabissciencetech.com The selectivity of the extraction can be precisely controlled by modifying the temperature and pressure, which alters the density and solvating power of the supercritical fluid. nih.govmitacs.ca This allows for the targeted extraction of specific cannabinoids while leaving behind undesirable compounds like chlorophyll. This method is highly efficient, often resulting in high yields in a shorter amount of time compared to conventional solvent extractions. nih.govnih.gov

| Technique | Principle | Common Solvents/Materials | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase | C18 or Phenyl silica cartridges, Methanol, Acetonitrile (B52724), Hexane | High selectivity, high recovery, easily automated, reduces matrix effects nih.govaurorabiomed.comunitedchem.com | Higher cost per sample, can be complex to develop methods |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Hexane, Heptane, Methanol, Ethanol, Water | Cost-effective, simple, robust for complex matrices bhsynergygroup.comresearchgate.net | Labor-intensive, large solvent consumption, potential for emulsions |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure | Supercritical Carbon Dioxide (scCO₂) | "Green" (non-toxic solvent), highly selective, fast, no residual solvent cannabissciencetech.comsynergistictechassociates.comnih.gov | High initial equipment cost, requires specialized knowledge |

Chromatographic Separation Methods

Following extraction, chromatographic techniques are employed to separate, identify, and quantify abn-CBV. The primary challenge is achieving baseline resolution of abn-CBV from its isomers and other structurally similar cannabinoids that may be present in the sample.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its higher-resolution counterpart, UHPLC, are the most common analytical techniques for cannabinoid analysis. cannabissciencetech.com These methods are preferred because they can analyze cannabinoids in their native acidic and neutral forms without the need for derivatization, which is required for Gas Chromatography. ljmu.ac.uk

Separation is typically achieved using a reversed-phase column, such as a C18 column, where a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol) is used. ljmu.ac.uk The separation of closely related isomers, a critical task for identifying abn-CBV, is notoriously difficult. nih.gov However, specialized methods using columns with core-shell particles and optimized mobile phase gradients and temperatures can achieve the necessary resolution. nih.govacs.org For instance, a method developed for separating Δ⁸-THC and Δ⁹-THC utilized a C18 column at 45 °C with a gradient of acidified water and acetonitrile. acs.org Similar principles would be applied to resolve abn-CBV from CBV. UHPLC systems, by using smaller particle sizes in the column, offer higher efficiency, better resolution, and faster analysis times compared to traditional HPLC. mdpi.com

Gas Chromatography (GC)

Gas Chromatography (GC), typically coupled with a mass spectrometry (MS) detector, is a powerful technique for cannabinoid analysis due to its high separation efficiency and sensitivity. ljmu.ac.uknih.gov However, GC analysis requires that analytes be volatile and thermally stable. Since cannabinoids possess hydroxyl groups, they are not sufficiently volatile for direct GC analysis and are prone to thermal degradation in the hot GC inlet. cannabissciencetech.com

To overcome this, a chemical derivatization step, most commonly silylation, is performed before injection. nih.gov This process replaces the active hydrogen on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the cannabinoids. After derivatization, the compounds can be effectively separated on a low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms). hst-j.org GC-MS provides excellent selectivity, and the resulting mass spectra are highly specific, allowing for confident identification of compounds like abn-CBV, provided a reference standard is available. caymanchem.com

| Parameter | HPLC / UHPLC | Gas Chromatography (GC) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase |

| Sample State | Analyzed in liquid solution | Requires volatile and thermally stable analytes |

| Derivatization | Not required; can analyze acidic and neutral forms directly cannabissciencetech.com | Required (e.g., silylation) to increase volatility and prevent degradation nih.gov |

| Typical Column | Reversed-phase C18 or C8 ljmu.ac.uk | Low-polarity capillary column (e.g., DB-5ms) hst-j.org |

| Common Detector | UV/Vis Diode Array (DAD), Mass Spectrometry (MS) mdpi.com | Flame Ionization (FID), Mass Spectrometry (MS) ljmu.ac.ukhst-j.org |

| Key Advantage | Direct analysis of native compounds, robust and widely used | High resolution and sensitivity, highly specific identification with MS |

Preparative Chromatography for Isolation (e.g., Centrifugal Partition Chromatography)

The isolation of pure Abnormal Cannabivarin (B162201) from complex mixtures, such as synthetic reaction products or extracts, is essential for its definitive characterization and for use as an analytical standard. Preparative chromatography is the cornerstone of this purification process. Among the various techniques, Centrifugal Partition Chromatography (CPC) offers significant advantages for cannabinoid separation. iconsci.commanufacturingchemist.com

CPC, a form of counter-current chromatography, utilizes a liquid-liquid system, eliminating the solid stationary phase common in traditional column chromatography. iconsci.com This prevents issues such as the irreversible adsorption of the target compound, leading to high recovery rates. nih.gov The technique separates compounds based on their differential partitioning between two immiscible liquid phases. iconsci.comnih.gov For cannabinoid isolation, a suitable two-phase solvent system is selected; for instance, a mixture of n-heptane, ethyl acetate (B1210297), ethanol, and water has been successfully used for separating various cannabinoids. nih.gov

The key benefits of using CPC for isolating a compound like Abnormal Cannabivarin include:

High Loading Capacity : CPC systems can handle large sample loads, making the technique scalable for producing significant quantities of the pure compound. iconsci.com

Total Sample Recovery : The absence of a solid support minimizes sample loss. nih.gov

Reduced Solvent Consumption : Compared to preparative HPLC, CPC is often more economical in its use of solvents. manufacturingchemist.com

Versatility : It can be applied directly to crude mixtures, simplifying the purification workflow. nih.gov

By carefully selecting the solvent system and operational mode (ascending or descending), a high degree of purity can be achieved for the target molecule, this compound. iconsci.com The purity of the collected fractions would then be confirmed using analytical methods like HPLC-UV or GC-MS. tandfonline.comresearchgate.net

Quantification and Purity Profiling

Development of Reference Standards and Certified Reference Materials (CRMs)

The availability of high-purity reference standards and Certified Reference Materials (CRMs) is the bedrock of accurate analytical measurements. For a synthetic compound like this compound, which can arise as a byproduct in the synthesis of other cannabinoids, the development of these materials is a meticulous process governed by international standards.

The production of a reference standard for this compound begins with its chemical synthesis. One potential route for the formation of abn-CBV is as a regioisomer during the synthesis of cannabivarin. For instance, the synthesis of cannabinoids can involve a Friedel-Crafts reaction, which can sometimes yield a mixture of normal and abnormal isomers. chemrxiv.org The targeted synthesis of this compound would likely involve a controlled reaction to favor its formation, followed by extensive purification to isolate the compound in a highly pure form. Purification techniques such as preparative high-performance liquid chromatography (HPLC) are crucial in this stage to remove starting materials, reagents, and other isomeric byproducts. mdpi.com

Once a highly purified batch of this compound is obtained, it undergoes rigorous characterization to confirm its identity and purity. A suite of analytical techniques is employed for this purpose, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to elucidate the molecular structure and confirm the correct connectivity of atoms, distinguishing it from its normal isomer, cannabivarin.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in confirming the elemental composition of the molecule. Gas chromatography-mass spectrometry (GC-MS) can also be used for identification and to assess purity. mdpi.comresearchgate.net

Chromatographic Techniques: HPLC and GC are used to determine the purity of the synthesized standard by separating it from any residual impurities.

The development of a Certified Reference Material (CRM) for this compound involves additional stringent requirements as outlined in ISO 17034. excedr.comansi.organsi.orgaroscientific.com This international standard specifies the general requirements for the competence of reference material producers. The certification process for a CRM includes:

Homogeneity studies: to ensure that the entire batch of the material has a uniform composition.

Stability studies: to determine the shelf-life of the CRM under specified storage conditions.

Characterization and value assignment: The purity of the CRM is determined using one or more validated analytical methods, and a certified value with an associated uncertainty is assigned. This often involves inter-laboratory comparisons to ensure the accuracy of the certified value.

The availability of well-characterized reference standards and CRMs for this compound is essential for the validation of analytical methods, calibration of instruments, and ensuring the quality and comparability of analytical results across different laboratories.

Table 1: Key Steps in the Development of an this compound CRM

| Step | Description | Analytical Techniques |

| Synthesis | Controlled chemical reaction to produce this compound. | Organic synthesis methodologies |

| Purification | Isolation of this compound from the reaction mixture. | Preparative HPLC, Column Chromatography |

| Characterization | Confirmation of identity and assessment of purity. | NMR, HRMS, GC-MS, HPLC |

| Homogeneity Testing | Ensuring uniform composition throughout the batch. | HPLC, GC-MS |

| Stability Testing | Determining the shelf-life under defined storage conditions. | HPLC, GC-MS |

| Value Assignment | Assigning a certified purity value with uncertainty. | Multiple validated analytical methods, Inter-laboratory studies |

Impurity Profiling to Differentiate Synthetic vs. Natural Origin

Distinguishing between synthetic and naturally occurring cannabinoids is a critical task in forensic and regulatory contexts. While this compound is understood to be a synthetic compound, robust analytical methods are required to confirm its origin, particularly in complex matrices. Impurity profiling is a powerful technique used for this purpose. unimore.it

The synthetic route used to produce a cannabinoid leaves a characteristic "chemical fingerprint" in the form of specific impurities, including unreacted starting materials, reagents, byproducts, and degradation products. For example, a study on cannabidiol (B1668261) (CBD) identified abnormal-cannabidiol (abn-CBD) as a primary byproduct of its synthesis. researchgate.net This suggests that the presence of this compound itself could be an indicator of a synthetic origin for a product purported to contain only natural cannabivarin.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for impurity profiling of synthetic cannabinoids. mdpi.comresearchgate.netnih.govchromatographyonline.com The high separation efficiency of gas chromatography combined with the structural information provided by mass spectrometry allows for the identification and quantification of trace-level impurities. By analyzing the impurity profile of a sample containing this compound, it is possible to identify markers that are indicative of its synthetic origin. These markers can include:

Precursor molecules: The starting materials used in the synthesis of cannabivarin or this compound.

Reagents and catalysts: Chemicals used to facilitate the synthetic reaction.

Isomeric byproducts: Other isomers of cannabivarin that are formed during the synthesis.

Degradation products: Compounds that are formed due to the instability of the target molecule or impurities under the reaction or storage conditions.

Another definitive method for determining the origin of a compound is stable isotope ratio analysis (SIRA) . nih.govnih.govutah.eduehleringer.net The isotopic composition (e.g., ¹³C/¹²C, ²H/¹H) of a compound can vary depending on its source and the manufacturing process. Natural cannabinoids derived from plants will have an isotopic signature that reflects the plant's metabolism and the environmental conditions in which it was grown. In contrast, synthetic cannabinoids produced from petrochemical precursors will have a different isotopic signature. By measuring the stable isotope ratios of this compound, it is possible to unequivocally determine its synthetic origin.

Table 2: Comparison of Analytical Techniques for Origin Determination

| Technique | Principle | Information Provided |

| GC-MS | Separation by gas chromatography and identification by mass spectrometry. | Identification of specific chemical impurities (precursors, byproducts). |

| HPLC-UV/MS | Separation by liquid chromatography with UV or mass spectrometric detection. | Quantification and identification of non-volatile impurities and isomers. |

| SIRA | Measurement of the ratio of stable isotopes (e.g., ¹³C/¹²C). | Definitive determination of synthetic versus natural origin based on isotopic signature. |

Enantioselective Analysis of Cannabinoid Isomers

Many cannabinoids possess chiral centers in their molecular structure, meaning they can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have different pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual stereoisomers of this compound is crucial for a complete understanding of its biological activity and for regulatory purposes.

The structure of this compound suggests the potential for stereoisomerism. Enantioselective analysis is the analytical process of separating and quantifying these stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for the chiral separation of cannabinoids. nih.govnacalai.comnih.govcannabissciencetech.comresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have been shown to be particularly effective for the separation of cannabinoid enantiomers. nih.govnih.govcannabissciencetech.comresearchgate.net The chiral recognition mechanism of these CSPs is based on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase, leading to different retention times for the different enantiomers.

The development of an enantioselective HPLC method for this compound would involve:

Selection of a suitable chiral stationary phase: Screening of various polysaccharide-based CSPs to find one that provides adequate separation of the enantiomers.

Optimization of the mobile phase: Adjusting the composition of the mobile phase (e.g., the type and proportion of organic modifiers and additives) to achieve baseline resolution of the enantiomers.

Method validation: Validating the developed method for parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with regulatory guidelines.

While specific studies on the enantioselective analysis of this compound are not yet prevalent in the scientific literature, the well-established methodologies for other cannabinoids provide a strong foundation for the development of such methods. The successful separation of its stereoisomers will be a critical step in the comprehensive analytical characterization of this synthetic cannabinoid.

Table 3: Common Chiral Stationary Phases for Cannabinoid Separation

| CSP Type | Chiral Selector | Typical Mobile Phases |

| Polysaccharide-based | Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water) |

Based on a comprehensive review of available scientific literature, there is currently insufficient published research on the chemical compound “this compound” (abnormal-CBV) to provide a thorough and scientifically accurate article that adheres to the requested outline.

The compound is identified in chemical databases as an analytical reference standard and a potential regioisomer of cannabivarin, but detailed preclinical data regarding its biological activity is not available in the public domain. bertin-bioreagent.comcaymanchem.comcaymanchem.com Searches for in vitro and in vivo studies, including receptor binding assays, cellular signaling analysis, and investigations using zebrafish or rodent models, did not yield specific results for this compound.

It is important to note that a similarly named but distinct compound, Abnormal Cannabidiol (abn-CBD) , has been the subject of multiple preclinical studies. Research on abn-CBD includes investigations into its anti-inflammatory and anti-tumor effects, receptor interactions (including GPR18 and GPR55), and its use in both cellular and non-human animal models such as zebrafish and rodents. frontiersin.orgnih.gov

Due to the lack of specific data for "this compound," it is not possible to generate the requested content for the following sections without resorting to speculation:

Preclinical Investigative Models and Mechanistic Insights

In vivo Non-Human Animal Models for Systems-Level Exploration

Rodent Models for Specific Biological System Investigations (e.g., Inflammation, Neurobehavioral Phenotypes)

Should the user wish to proceed with an article on the extensively researched compound Abnormal Cannabidiol (B1668261) (abn-CBD) , the provided outline could be addressed with available scientific data.

Focus on Molecular and Cellular Mechanisms in Model Systems

The therapeutic potential of cannabinoids is being explored across various conditions, with research focusing on their anti-inflammatory, anti-proliferative, and neuroprotective mechanisms. frontiersin.orgmdpi.com Atypical cannabinoids like Abnormal Cannabidiol act through distinct molecular pathways compared to classical cannabinoids such as THC. nih.gov

Anti-inflammatory Mechanisms Cannabinoids are recognized for their potent anti-inflammatory properties, which are generally mediated through the induction of apoptosis in immune cells, inhibition of cell proliferation, and the suppression of pro-inflammatory cytokine and chemokine production. frontiersin.orgscielo.br The mechanisms often involve the modulation of key signaling pathways like nuclear factor-kappa B (NF-κB) and the regulation of peroxisome proliferator-activated receptors (PPARs). scielo.brnih.gov

Abnormal Cannabidiol is a selective agonist for the GPR55 receptor. nih.gov The activation of GPR55 can influence inflammatory processes, and GPR55 knockout mice have been shown to have elevated levels of anti-inflammatory interleukins. nih.gov While direct and extensive studies on the anti-inflammatory mechanisms of Abn-CBD are still developing, its interaction with receptors known to modulate inflammatory responses suggests a potential role in this area. nih.govresearchgate.net General anti-inflammatory actions of cannabinoids include reducing levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. scielo.br

Anti-proliferative Mechanisms Abnormal Cannabidiol and its related compound O-1602 have demonstrated significant anti-proliferative and antitumorigenic effects in preclinical models of breast cancer, particularly in cells resistant to conventional chemotherapy like paclitaxel. nih.gov

Research shows that both Abn-CBD and O-1602 reduce the viability of paclitaxel-resistant breast cancer cells in a concentration-dependent manner. nih.gov The primary mechanism for this effect is the induction of apoptosis. nih.gov Crucially, the cytotoxic effects of these compounds were found to be dependent on the G protein-coupled receptors GPR55 and GPR18. nih.gov In experiments using specific siRNAs to silence these receptors in MDA-MB-231 breast cancer cells, the anti-viability effects of O-1602 and Abn-CBD were completely blocked, confirming the essential role of these receptors in their anti-proliferative action. nih.gov Furthermore, in an in vivo zebrafish xenograft model, both O-1602 and Abn-CBD significantly reduced tumor growth. nih.gov

Anti-proliferative Effects of Abnormal Cannabidiol and O-1602

| Compound | Model System | Key Finding | Receptor Dependency | Source |

|---|---|---|---|---|

| Abnormal Cannabidiol (Abn-CBD) | Paclitaxel-Resistant MDA-MB-231 Breast Cancer Cells | Decreased cell viability in a concentration-dependent manner through apoptosis induction. | GPR55 and GPR18 | nih.gov |

| O-1602 | Paclitaxel-Resistant MDA-MB-231 Breast Cancer Cells | Decreased cell viability in a concentration-dependent manner through apoptosis induction. | GPR55 and GPR18 | nih.gov |

| Abnormal Cannabidiol (Abn-CBD) | Zebrafish Xenograft Model (Breast Cancer) | Significantly reduced tumor growth. | Not specified in model | nih.gov |

| O-1602 | Zebrafish Xenograft Model (Breast Cancer) | Significantly reduced tumor growth. | Not specified in model | nih.gov |

Neuroprotection Mechanisms The neuroprotective effects of cannabinoids are an area of intense research, with proposed mechanisms including anti-inflammatory, anti-oxidative, and anti-apoptotic capabilities. nih.gov These actions can mitigate neuronal damage caused by oxidative stress, excitotoxicity, and neuroinflammation. researchgate.netfrontiersin.org Cannabinoids may exert neuroprotection by reducing reactive gliosis and promoting neurogenesis. science.gov

While many neuroprotection studies focus on compounds like Cannabidiol (CBD), the mechanisms provide a framework for understanding the potential of other cannabinoids. frontiersin.orgpreprints.org For instance, the neuroprotective effects of CBD in models of Parkinson's disease appear to be mediated by the CB2 receptor. preprints.org Given that Abnormal Cannabidiol operates through different receptors, namely GPR55 and GPR18, its neuroprotective profile would likely involve distinct pathways. nih.gov GPR55 is expressed in the central nervous system and its modulation can affect neuronal calcium levels, suggesting a potential role in neuronal function and protection. nih.gov However, specific preclinical studies detailing the neuroprotective mechanisms of Abnormal Cannabivarin (B162201) itself are not extensively documented in the current literature.

Future Research Directions and Research Tool Applications

Exploration of Novel Receptor Targets and Off-Target Interactions

A significant area of future inquiry for Abnormal Cannabivarin (B162201) lies in the identification and characterization of its molecular targets. While the classical cannabinoid receptors, CB1 and CB2, are well-established, evidence suggests that many cannabinoids exert their effects through other receptors. researchgate.netnih.gov Research into abnormal cannabidiol (B1668261) (Abn-CBD) has revealed interactions with orphan G-protein coupled receptors (GPCRs) such as GPR55 and GPR18. guidetopharmacology.orgnih.govwikipedia.orgmdpi.comresearchgate.netresearchgate.netannualreviews.orgresearchgate.netnih.govresearchgate.netscience.govnews-medical.netnih.govfrontiersin.orgfrontiersin.orgnih.gov

It is hypothesized that Abn-CBV may also interact with these or other novel receptor sites. Future studies should, therefore, focus on comprehensive binding and functional assays to determine the receptor affinity and efficacy of Abn-CBV. Understanding these interactions is crucial, as off-target effects can significantly influence a compound's pharmacological profile. For instance, some cannabinoids have been shown to interact with transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs). nih.gov Investigating such interactions for Abn-CBV will provide a more complete picture of its biological activity.

Table 1: Potential Receptor Targets for Abnormal Cannabivarin

| Receptor | Class | Known Ligands (of related compounds) | Potential Role in Abn-CBV Pharmacology |

|---|---|---|---|

| GPR55 | Orphan GPCR | Abnormal Cannabidiol (agonist) nih.govwikipedia.orgresearchgate.netnih.govmdpi.com | May mediate effects on inflammation and pain. wikipedia.org |

| GPR18 | Orphan GPCR | Abnormal Cannabidiol (agonist) mdpi.comannualreviews.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.org | Potential involvement in immune response and cell migration. researchgate.net |

| CB1 | Cannabinoid Receptor | Low affinity for some abnormal cannabinoids nih.gov | Likely to have low affinity, contributing to a non-psychoactive profile. |

| CB2 | Cannabinoid Receptor | Low affinity for some abnormal cannabinoids nih.gov | Potential for immunomodulatory effects without direct high-affinity binding. |

| TRPV Channels | Ion Channel | Cannabidiol nih.gov | May contribute to sensory and pain modulation. |

Design and Synthesis of Next-Generation Abnormal Cannabinoid Analogues with Tailored Activities

The synthesis of this compound itself is noted as a potential regioisomeric byproduct in the production of cannabivarin. caymanchem.com This highlights the need for controlled and efficient synthetic pathways to produce Abn-CBV and its derivatives for research purposes. Future efforts in synthetic chemistry should focus on developing stereoselective and scalable methods for the production of these compounds. google.com

Furthermore, the structural backbone of Abn-CBV provides a scaffold for the design and synthesis of novel analogs with tailored pharmacological activities. By modifying the propyl side chain or other functional groups on the molecule, it may be possible to enhance affinity for specific receptor targets, improve pharmacokinetic properties, or alter the functional activity (e.g., creating agonists, antagonists, or allosteric modulators). mdpi.com The development of such analogs could lead to the creation of highly selective pharmacological tools and potential therapeutic agents with optimized efficacy and reduced side effects. annualreviews.org

Development of Abnormal Cannabinoids as Pharmacological Probes for Endocannabinoid System Research

Due to their unique receptor interaction profiles, abnormal cannabinoids like Abn-CBV have the potential to be developed into valuable pharmacological probes for studying the endocannabinoid system. universiteitleiden.nl For example, a radiolabeled version of Abn-CBV could be used in receptor binding studies to identify and characterize novel cannabinoid binding sites in different tissues and cell types.

Moreover, selective agonists or antagonists based on the Abn-CBV structure could be used to elucidate the physiological and pathophysiological roles of their respective receptors. The use of such probes could help to unravel the complexities of the ECS beyond the classical CB1 and CB2 receptors and shed light on the functions of orphan receptors like GPR55 and GPR18 in health and disease. researchgate.netresearchgate.net

Advanced Analytical Techniques for Comprehensive Cannabinoid Profiling and Isomer Differentiation

The presence of numerous isomers and analogs of cannabinoids in both natural and synthetic preparations necessitates the use of advanced analytical techniques for their accurate identification and quantification. unodc.org Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are essential for differentiating between isomers like this compound and cannabivarin. scielo.broup.comnih.gov

Future research will require the development and validation of robust analytical methods capable of separating and quantifying a wide range of cannabinoids, including the various "abnormal" isomers. thecannabisscientist.com Chiral chromatography techniques may also be necessary to separate enantiomers of synthetic cannabinoids, as different stereoisomers can exhibit distinct pharmacological properties.

Table 2: Advanced Analytical Techniques for Cannabinoid Analysis

| Technique | Abbreviation | Application for this compound |

|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Separation of Abn-CBV from other cannabinoids and isomers. scielo.brthecannabisscientist.com |

| Mass Spectrometry | MS | Identification and structural elucidation of Abn-CBV based on its mass-to-charge ratio. scielo.broup.com |

| Tandem Mass Spectrometry | MS/MS | Enhanced selectivity and sensitivity for the detection and quantification of Abn-CBV in complex matrices. oup.comnih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Alternative method for the analysis of volatile cannabinoid derivatives. scielo.br |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies will be indispensable.

Metabolomics: This approach can be used to study the global changes in small-molecule metabolites within a biological system following exposure to Abn-CBV. researchgate.netnih.govnih.gov This could reveal novel metabolic pathways affected by the compound and provide insights into its mechanism of action.

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify proteins that are differentially expressed or post-translationally modified in response to Abn-CBV treatment. acs.orgnih.govnih.govresearchgate.net This can help to identify the downstream signaling pathways and cellular processes modulated by the compound.

The combination of these omics approaches with traditional pharmacological studies will provide a systems-level view of the effects of this compound, facilitating a deeper mechanistic understanding and potentially identifying new therapeutic targets and biomarkers. nih.gov

Q & A

Q. How can researchers analytically distinguish Abnormal Cannabivarin (ACBV) from Cannabivarin (CBV)?

ACBV and CBV are regioisomers, requiring advanced chromatographic techniques for differentiation. Gas-liquid chromatography (GLC) with on-column methylation is a validated method to resolve structural similarities, as demonstrated in studies isolating CBV from hemp extracts . Additionally, nuclear magnetic resonance (NMR) spectroscopy can confirm regioisomeric identity by analyzing proton shifts in the terpenoid ring .

Q. What are the recommended protocols for synthesizing ACBV while minimizing byproduct formation?

ACBV is a synthetic byproduct during CBV synthesis via iodine-mediated cyclization of precursor compounds. Optimizing reaction conditions (e.g., temperature, solvent polarity, and iodine stoichiometry) reduces regioisomer formation. Razdan et al. (1974) established a one-step synthesis protocol for Δ8-THC analogs, which can be adapted for ACBV production with modifications to reaction time and purification steps .

Q. How should researchers ensure sample purity and compliance with regulatory guidelines?

Purity (>98%) must be verified using high-performance liquid chromatography (HPLC) with UV/Vis detection (λmax: 212, 284, 309 nm) . Compliance with the 2018 U.S. Farm Bill requires confirming THC content ≤0.3% via mass spectrometry . Safety protocols, including PPE and fume hoods, are mandatory due to ACBV’s classification as a Schedule I compound in some jurisdictions .

Advanced Research Questions

Q. What experimental designs are suitable for studying ACBV’s pharmacological effects on ionotropic receptors (e.g., TRP channels)?

TRPA1 activation and TRPM8 inhibition assays using transfected HEK293 cells are effective for screening ACBV’s submicromolar activity. Dose-response curves should be generated with concentrations ranging from 1 nM to 100 µM, with capsaicin and menthol as positive controls for TRPV1 and TRPM8, respectively . Synergistic effects with other cannabinoids (e.g., CBD, Δ9-THC) in bladder cancer cell lines can be assessed via combination index (CI) analysis .

Q. How can researchers address contradictions in reported bioactivity data for ACBV?

Variability in bioactivity may arise from differences in cell line models, assay conditions, or isomer contamination. Rigorous quality control (e.g., batch-specific COA verification) and standardized protocols (e.g., ISO/IEC 17025) are critical. Meta-analyses following Cochrane guidelines should assess publication bias and heterogeneity across studies .

Q. What methodologies are recommended for investigating ACBV’s metabolic pathways?

Radiolabeled ACBV (e.g., ³H or ¹⁴C isotopes) can track metabolic fate in hepatic microsomal assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies phase I/II metabolites, while CYP450 inhibition assays (using human recombinant enzymes) elucidate metabolic stability .

Methodological and Reporting Considerations

Q. How can researchers ensure reproducibility in ACBV studies?

Adopt the ARRIVE 2.0 guidelines for preclinical studies, detailing sample size justification, randomization, and blinding. Raw data (e.g., chromatograms, spectral files) should be archived in repositories like Figshare or Zenodo . Covariates (e.g., solvent type, storage temperature) must be consistently documented across methods and results sections .

Q. What statistical approaches are appropriate for analyzing ACBV’s dose-dependent effects?

Nonlinear regression models (e.g., log[inhibitor] vs. response) quantify EC₅₀/IC₅₀ values. For synergistic studies, the Chou-Talalay method calculates combination indices (CI <1 indicates synergy). Uncertainty propagation (e.g., Monte Carlo simulations) accounts for instrument error .

Q. How should systematic reviews on ACBV account for bias in preclinical trials?

Apply the SYRCLE risk-of-bias tool to assess sequence generation, allocation concealment, and incomplete outcome data. Empirical studies show that inadequate blinding exaggerates treatment effects by 17%, necessitating sensitivity analyses .

Safety and Ethical Compliance

Q. What are the key safety considerations when handling ACBV in laboratory settings?